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Compound of Interest

Compound Name: Fluprostenol lactone diol

Cat. No.: B15556000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluprostenol lactone diol, systematically named (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-

4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one, is a

key chiral intermediate in the synthesis of potent prostaglandin F2α analogues, notably

Fluprostenol and the glaucoma medication Travoprost.[1][2][3] The precise stereochemical

configuration of this molecule is paramount to the therapeutic efficacy and safety of the final

active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive

overview of the stereochemistry of Fluprostenol lactone diol, focusing on its synthesis,

stereochemical control, and the analytical methods pertinent to its characterization.

Molecular Structure and Stereochemical
Assignment
The unequivocal stereochemical configuration of Fluprostenol lactone diol is defined by five

chiral centers: four on the bicyclic core and one on the α-side chain. The IUPAC name specifies

the following stereoisomer:

(3aR,4R,5R,6aS): These descriptors define the relative and absolute stereochemistry of the

fused cyclopentane and lactone rings. This specific arrangement is crucial for mimicking the

natural prostaglandin structure.
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(1E,3R): This designates the stereochemistry of the α-side chain, indicating a trans (E)

configuration for the double bond and an R configuration for the hydroxyl group at the C-3

position of the butenyl chain.

The absolute configuration of key precursors in the synthetic pathway leading to Fluprostenol

and its analogs has been unambiguously confirmed through X-ray crystallography, which in

turn dictates the stereochemistry of the Fluprostenol lactone diol intermediate.[4]

Stereoselective Synthesis
The synthesis of Fluprostenol lactone diol with the correct stereochemistry is a significant

challenge, addressed through highly stereoselective synthetic strategies. Chemoenzymatic

approaches have proven particularly effective in establishing the desired chirality.[2][4]

A common synthetic route commences with a bicyclic ketone, which undergoes a series of

stereocontrolled transformations.[2] Key stereochemistry-defining steps often include:

Enzymatic Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase (BVMO) is employed

for the stereoselective oxidation of a prochiral bicyclic ketone to a chiral lactone. This

enzymatic step is critical for establishing the initial stereocenters of the core ring system with

high enantiomeric excess.[4]

Diastereoselective Reduction: A ketoreductase (KRED) can be utilized for the

diastereoselective reduction of an enone intermediate, thereby setting the stereochemistry of

a hydroxyl group on the prostaglandin core.[2]

Substrate-Controlled Reactions: The inherent stereochemistry of the core lactone diol

intermediates is leveraged to direct the stereochemical outcome of subsequent reactions,

such as the introduction of the side chains.

The overall synthetic workflow ensures the precise spatial arrangement of all substituents,

leading to the formation of the single, desired diastereomer of Fluprostenol lactone diol.

Synthetic Workflow Diagram
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Caption: A simplified workflow for the stereoselective synthesis of Fluprostenol lactone diol.

Quantitative Stereochemical Data
While the qualitative stereochemistry of Fluprostenol lactone diol is well-established through

its synthesis and the characterization of related compounds, specific quantitative data such as

optical rotation and detailed NMR assignments for this particular intermediate are not

extensively reported in publicly available literature. The following tables are placeholders for

such data, which would typically be determined during process development and

characterization in a drug development setting.

Table 1: Physicochemical and Stereochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15556000?utm_src=pdf-body-img
https://www.benchchem.com/product/b15556000?utm_src=pdf-body
https://www.benchchem.com/product/b15556000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Method

CAS Number 53872-60-9 -

Molecular Formula C₁₈H₁₉F₃O₅ -

Molecular Weight 372.34 g/mol -

Specific Optical Rotation ([α]D) Data not available Polarimetry

Enantiomeric Excess (ee) >99% (inferred from synthesis) Chiral HPLC

Diastereomeric Ratio (dr) >99:1 (inferred from synthesis) NMR/HPLC

Table 2: Representative ¹H NMR Data (Predicted/Typical)

Note: The following are predicted chemical shifts and coupling constants based on the known

structure. Actual experimental values would need to be determined.

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 ~4.0-4.2 m -

H-4 ~2.5-2.7 m -

H-3a ~2.8-3.0 m -

H-6a ~4.8-5.0 t ~5.0

C(O)CH₂ ~2.2-2.4 m -

=CH-CH= ~5.5-5.8 m -

CH(OH) side chain ~4.4-4.6 m -

Ar-H ~6.9-7.5 m -

Table 3: Representative ¹³C NMR Data (Predicted/Typical)

Note: The following are predicted chemical shifts based on the known structure. Actual

experimental values would need to be determined.
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Carbon Assignment Chemical Shift (δ, ppm)

C=O (lactone) ~175-178

C-O (lactone) ~80-85

C-OH (ring) ~70-75

C-OH (side chain) ~68-72

C=C ~125-135

Ar-C ~110-160

CF₃ ~124 (q)

Experimental Protocols for Stereochemical Analysis
The stereochemical integrity of Fluprostenol lactone diol is typically confirmed using a

combination of spectroscopic and chromatographic techniques.

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is a cornerstone technique for determining the enantiomeric and diastereomeric

purity of chiral intermediates like Fluprostenol lactone diol.

Methodology:

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs,

such as those derived from amylose or cellulose (e.g., Chiralpak® or Chiralcel® series), are

often effective for separating prostaglandin intermediates.[5][6]

Mobile Phase Optimization: A systematic screening of mobile phases is conducted. This

typically involves normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g.,

acetonitrile/water with acidic or basic modifiers), or polar organic modes.

Detection: UV detection is commonly used, as the aromatic ring in the side chain provides a

suitable chromophore.
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Quantification: The enantiomeric excess (ee) or diastereomeric ratio (dr) is calculated from

the peak areas of the separated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC, and

NOESY) is indispensable for confirming the relative stereochemistry of the molecule.

Methodology:

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

¹H NMR: Provides information on the chemical environment of each proton and their

coupling, which can help deduce the relative stereochemistry of adjacent protons.

¹³C NMR and DEPT: Determines the number of different carbon environments.

2D NMR (COSY, HSQC, HMBC): Used for the complete and unambiguous assignment of all

proton and carbon signals.

NOESY/ROESY: These experiments are crucial for determining the spatial proximity of

protons. The presence or absence of through-space correlations between specific protons

can confirm the relative stereochemistry of the ring system and side chains.

X-ray Crystallography
For unambiguous determination of the absolute and relative stereochemistry, single-crystal X-

ray diffraction is the gold standard.

Methodology:

Crystallization: A single crystal of suitable quality must be grown. This can be a challenging

step and often requires screening of various solvents and crystallization conditions.

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are

collected.
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Structure Solution and Refinement: The diffraction data are processed to solve the crystal

structure, providing the precise three-dimensional arrangement of atoms in the molecule and

the crystal lattice.

Experimental Workflow for Stereochemical Confirmation
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Caption: A logical workflow for the comprehensive stereochemical analysis of Fluprostenol
lactone diol.

Conclusion
The stereochemistry of Fluprostenol lactone diol is a critical determinant of the biological

activity of the resulting prostaglandin analogs. Its synthesis is achieved through highly
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controlled stereoselective methods, often employing enzymatic transformations to ensure the

correct configuration of its five chiral centers. While detailed quantitative stereochemical data

for this specific intermediate is not widely published, its stereochemical integrity can be

rigorously assessed through a combination of chiral HPLC, advanced NMR techniques, and X-

ray crystallography. For professionals in drug development, a thorough understanding and

application of these principles and analytical methods are essential for the successful

production of safe and effective prostaglandin-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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